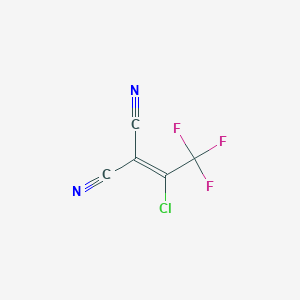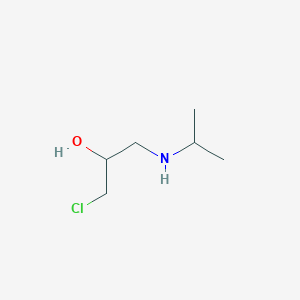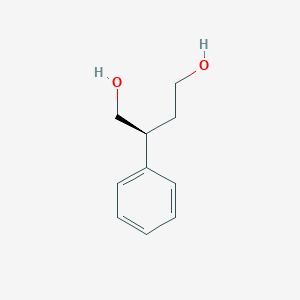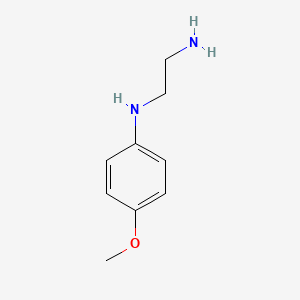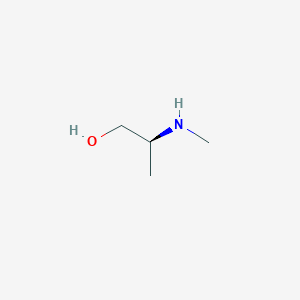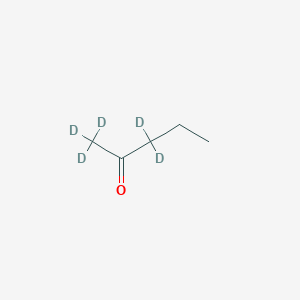
2-Pentanone-1,1,1,3,3-d5
Overview
Description
2-Pentanone-1,1,1,3,3-d5, also known as 2-pentanone-1,1,1,3,3-d5 or 2-pentanone-d5, is a deuterated version of 2-pentanone, which is a saturated aliphatic ketone. It is a colorless liquid with a boiling point of 56.2°C and a melting point of -84.3°C. It is a highly volatile compound and has a strong, sweet odor. It is used in the synthesis of various compounds, including pharmaceuticals, fragrances, and flavorings.
Scientific Research Applications
Identification in Maillard Reaction
2-Pentanone-1,1,1,3,3-d5, a variant of 2-pentanone, has been identified as a key intermediate in the Maillard reaction involving thiamine, cysteine, and xylose. This reaction is significant for understanding the generation of aroma compounds in food chemistry (Cerny & Guntz-Dubini, 2008).
Atmospheric Chemistry Studies
Studies on the atmospheric chemistry of 2-pentanone variants include examining their reactions with hydroxyl radicals. These reactions are important for understanding the formation of photochemical air pollution and its implications for environmental science (Aschmann, Arey, & Atkinson, 2003).
Environmental Toxicology
2-Pentanone is harmful to soil organisms, prompting studies on its ecological risks. Research on superoxide dismutase interaction with 2-pentanone at organism and molecular levels enriches our understanding of its toxicological impact (Sun et al., 2021).
Combustion and Kinetic Modeling
Investigations into the combustion kinetics of 2-pentanone, including its flame structure and the formation of specific species, are essential for evaluating its potential as a biofuel or additive in fuel technology (Pieper et al., 2019).
Molecular Dynamics and Chemical Synthesis
2-Pentanone has been studied in the context of molecular dynamics, including simulations of its diffusion coefficients in supercritical CO2. This research aids in understanding its behavior in various industrial processes (Vaz, Gomes, & Silva, 2016). Additionally, 2-pentanone serves as a starting material in the synthesis of various compounds, showcasing its role in chemical synthesis (Shen Zhi-qin, 2002).
Mechanism of Action
Target of Action
Similar compounds like 4-methyl-2-pentanone-1,1,1,3,3-d5 have been noted to affect the central nervous system .
Mode of Action
It’s important to note that the mode of action can vary depending on the biological system and the context in which the compound is used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Pentanone-1,1,1,3,3-d5 . These factors can include temperature, pH, and the presence of other compounds or enzymes.
properties
IUPAC Name |
1,1,1,3,3-pentadeuteriopentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h3-4H2,1-2H3/i2D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLICIUVMPYHGG-PVGOWFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475670 | |
| Record name | Ethyl(acetone-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanone-1,1,1,3,3-d5 | |
CAS RN |
24313-49-3 | |
| Record name | Ethyl(acetone-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pentanone-1,1,1,3,3-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

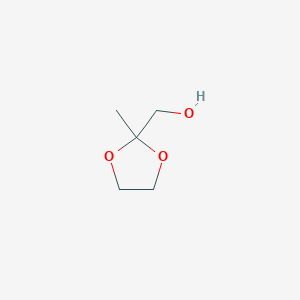
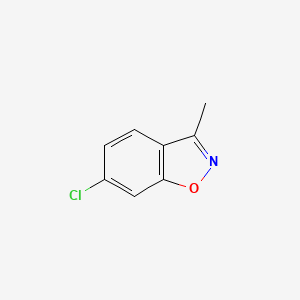
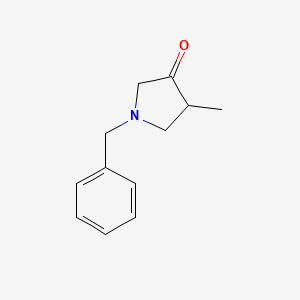

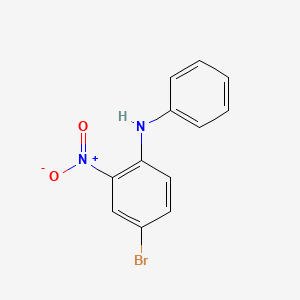
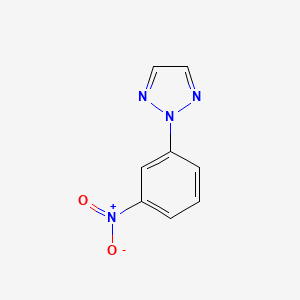


![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)
